molecular formula C6H10F3NO3 B8360911 4-Methyl-3-nitro-1,1,1-trifluoro-2-pentanol

4-Methyl-3-nitro-1,1,1-trifluoro-2-pentanol

Cat. No. B8360911
M. Wt: 201.14 g/mol
InChI Key: KJGVGYCDZBFSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06048889

Procedure details

3A Molecular sieves (27.04 g) were heated at 120° C. under vacuum for 20 hours and added to a solution of 2-methyl-1-nitropropane (13.0 g) in methyl tert-butyl ether (420 ml). The mixture was stirred for 5 minutes, potassium carbonate (64.5 g) added and the mixture stirred a further 30 minutes. The mixture was cooled to 15° C. and fluoral hydrate (22.0 g) was added over 30 minutes. The reaction mixture was stirred at ambient temperature for 16 hours, then cooled to 15° C. and water (270 ml) added. After stirring for 5 minutes at ambient temperature, the organic phase was separated and washed with 10% aqueous potassium carbonate, 2M hydrochloric acid solution and water. Solvent was then removed by evaporation under reduced pressure at a temperature below 40° C. and the oil azeotroped dry with isopropyl alcohol at a temperature below 50° C. to give 4-methyl-3-nitro-1,1,1-trifluoro-2-pentanol (21.3 g) as an oil, which was used without further purification.
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Quantity
64.5 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Name
Quantity
270 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:7])[CH2:3][N+:4]([O-:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH:14](O)([OH:19])[C:15]([F:18])([F:17])[F:16].O>C(OC)(C)(C)C>[CH3:1][CH:2]([CH3:7])[CH:3]([N+:4]([O-:6])=[O:5])[CH:14]([OH:19])[C:15]([F:18])([F:17])[F:16] |f:1.2.3|

Inputs

Step One
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
CC(C[N+](=O)[O-])C
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
64.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
22 g
Type
reactant
Smiles
C(C(F)(F)F)(O)O
Step Five
Name
Quantity
270 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred a further 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C.
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes at ambient temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with 10% aqueous potassium carbonate, 2M hydrochloric acid solution and water
CUSTOM
Type
CUSTOM
Details
Solvent was then removed by evaporation under reduced pressure at a temperature below 40° C.
CUSTOM
Type
CUSTOM
Details
the oil azeotroped
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with isopropyl alcohol at a temperature below 50° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C(C(C(F)(F)F)O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.